3-(4-Hydroxyphenethyl)-2-thioxothiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Hydroxyphenethyl)-2-thioxothiazolidin-4-one is a chemical compound that has been widely studied for its potential therapeutic properties. This compound is also known as HET0016 and has been shown to have a variety of biochemical and physiological effects. In

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

Cardiac Myosin Activation: Incorporating phenethylamine into urea-based derivatives has led to potential cardiac myosin activators for treating systolic heart failure . These compounds modulate protein interactions and hold promise in cardiovascular drug development.

Alzheimer’s Disease and Depression Treatment: Urea-based derivatives, including HETB, have been investigated for treating Alzheimer’s disease and depression. For instance:

Anticancer Properties

Several aromatic urea derivatives exhibit anticancer activity. Notably:

- Compound 4 : An unsymmetrical urea containing a phenethylamine ring, which shows cytotoxicity against various cancer cell lines (KB, MCF-7, NCI-H187, and Vero) .

- Compound 5 : Another unsymmetrical urea with significant activity against HT-29 cells .

Adipocyte Differentiation

Symmetrical urea compounds, such as Compound 6 , promote adipocyte differentiation in 3T3-L1 cells .

Vasoactive Properties

Tyramine (4-hydroxyphenethylamine): , a related compound, is a vasoactive amine. It can be enzymatically formed from tyrosine and has potential applications in vascular health .

Skin Whitening and Melanin Inhibition

4-Hydroxyphenethyl alcohol (4-HPEA): , a simple phenolic compound related to HETB , has been evaluated for its whitening effects. It inhibits mushroom tyrosinase and melanin production in B16 melanoma cells .

Wirkmechanismus

Target of Action

Similar compounds, such as sulfonamide derivatives, have been known to inhibit dihydrofolate reductase (dhfr), a key enzyme involved in the synthesis of nucleotides .

Mode of Action

For instance, sulfonamide derivatives inhibit DHFR, thereby preventing the synthesis of nucleotides necessary for DNA replication .

Biochemical Pathways

If we consider the action of similar compounds, the inhibition of dhfr would affect the folate pathway, leading to a decrease in the synthesis of nucleotides .

Pharmacokinetics

For instance, the lipid solubility of a compound can influence its absorption and distribution, while its interactions with metabolic enzymes can affect its metabolism and excretion .

Result of Action

The inhibition of dhfr by similar compounds can lead to a decrease in the synthesis of nucleotides, affecting dna replication and cell proliferation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-Hydroxyphenethyl)-2-thioxothiazolidin-4-one. Factors such as pH, temperature, and the presence of other molecules can affect its stability and interaction with its targets. For instance, certain ions can influence the detection and interaction of similar compounds .

Eigenschaften

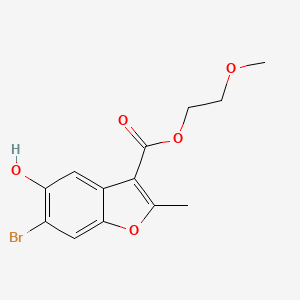

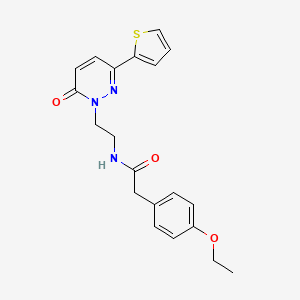

IUPAC Name |

3-[2-(4-hydroxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S2/c13-9-3-1-8(2-4-9)5-6-12-10(14)7-16-11(12)15/h1-4,13H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZOQXKQYJPITSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)CCC2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7-dimethyl-3-(2-oxopropyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2836998.png)

![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B2837000.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2837001.png)

![2-Methyl-1-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B2837004.png)

![4-(4-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2837006.png)

![N-(2,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2837009.png)

![N'-[2-(4-Chlorophenyl)-1-cyclopropylaminoethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B2837016.png)

![Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2837019.png)